molecular formula C16H20N4O2S B5811226 4-(acetylamino)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

4-(acetylamino)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B5811226
M. Wt: 332.4 g/mol
InChI Key: LZFFLBZFKGIOPC-UHFFFAOYSA-N
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Description

4-(acetylamino)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has attracted significant attention in scientific research. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 4-(acetylamino)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is not fully understood. However, studies have suggested that this compound may work by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells. It may also induce apoptosis or programmed cell death in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
Studies have shown that 4-(acetylamino)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide exhibits potent biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, leading to their destruction. Additionally, this compound has been found to have low toxicity and good pharmacokinetic properties, making it a promising drug candidate.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(acetylamino)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide in lab experiments is its potent anticancer activity. It has been found to exhibit activity against a wide range of cancer cell lines and has been studied as a potential drug candidate. However, one of the limitations of using this compound is its high cost of synthesis, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 4-(acetylamino)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide. One of the most significant is to further elucidate its mechanism of action and identify the specific enzymes or proteins that it targets. Additionally, further studies are needed to evaluate its efficacy and safety in animal models and human clinical trials. Finally, efforts should be made to develop more cost-effective synthesis methods for this compound, which could increase its availability for research and potential drug development.

Synthesis Methods

The synthesis of 4-(acetylamino)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide has been reported in several studies. One of the most commonly used methods involves the reaction of 5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine with 4-acetamidobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, and the product is obtained after purification using column chromatography.

Scientific Research Applications

The 4-(acetylamino)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide has been used in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where this compound has been studied for its potential as a drug candidate. It has been found to exhibit potent activity against certain types of cancer cells and has been studied as a potential anticancer agent.

properties

IUPAC Name

4-acetamido-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-10(21)17-12-7-5-11(6-8-12)14(22)18-15-20-19-13(23-15)9-16(2,3)4/h5-8H,9H2,1-4H3,(H,17,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFFLBZFKGIOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(acetylamino)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

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